molecular formula C12H18O5 B14669283 Diethyl[2-(prop-2-yn-1-yloxy)ethyl]propanedioate CAS No. 38858-63-8

Diethyl[2-(prop-2-yn-1-yloxy)ethyl]propanedioate

Cat. No.: B14669283
CAS No.: 38858-63-8
M. Wt: 242.27 g/mol
InChI Key: AXNHHJGTSWDGKP-UHFFFAOYSA-N
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Description

Diethyl[2-(prop-2-yn-1-yloxy)ethyl]propanedioate is an organic compound with the molecular formula C13H18O5. It is a diester derivative of propanedioic acid, featuring a prop-2-yn-1-yloxy group attached to the ethyl chain. This compound is often used as an intermediate in organic synthesis due to its reactive functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl[2-(prop-2-yn-1-yloxy)ethyl]propanedioate typically involves the reaction of diethyl malonate with propargyl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the ethoxide ion attacks the carbon atom bonded to the bromine atom, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Diethyl[2-(prop-2-yn-1-yloxy)ethyl]propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The prop-2-yn-1-yloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl[2-(prop-2-yn-1-yloxy)ethyl]propanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential use in drug development due to its reactive functional groups.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl[2-(prop-2-yn-1-yloxy)ethyl]propanedioate involves its reactive ester and alkyne groups. These functional groups can undergo various chemical transformations, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler diester without the prop-2-yn-1-yloxy group.

    Propargyl bromide: A reagent used in the synthesis of Diethyl[2-(prop-2-yn-1-yloxy)ethyl]propanedioate.

    Dimethyl malonate: Another diester with similar reactivity but different ester groups.

Uniqueness

This compound is unique due to the presence of both ester and alkyne functional groups, which provide a wide range of reactivity and applications in organic synthesis. This combination of functional groups makes it a valuable intermediate for the synthesis of complex molecules.

Properties

CAS No.

38858-63-8

Molecular Formula

C12H18O5

Molecular Weight

242.27 g/mol

IUPAC Name

diethyl 2-(2-prop-2-ynoxyethyl)propanedioate

InChI

InChI=1S/C12H18O5/c1-4-8-15-9-7-10(11(13)16-5-2)12(14)17-6-3/h1,10H,5-9H2,2-3H3

InChI Key

AXNHHJGTSWDGKP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCOCC#C)C(=O)OCC

Origin of Product

United States

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